molecular formula C16H22N6O2 B7773784 3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile CAS No. 476481-04-6

3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile

Cat. No. B7773784
CAS RN: 476481-04-6
M. Wt: 330.38 g/mol
InChI Key: MGTLYGWJLXZENF-UHFFFAOYSA-N
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Description

3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile is a useful research compound. Its molecular formula is C16H22N6O2 and its molecular weight is 330.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Antidepressant Properties : A study synthesized a compound similar to the one , showing pronounced antidepressant activity at a specific dosage. This suggests potential applications in the treatment of depression or related mood disorders (Khaliullin et al., 2018).

  • Synthesis of Fused Purine Derivatives : Research on the synthesis of new [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine ring systems, which share structural similarities with the compound , indicates potential for developing novel chemical entities (Hesek & Rybár, 1994).

  • Asymmetric 1,3-Dipolar Cycloadditions : The study of chiral derivatives of nitrile oxides, related to the compound, presents implications in asymmetric synthesis, which is crucial for the development of chiral drugs (Romański et al., 2007).

  • Natural Product Synthesis : The synthesis of compounds like (±)-Trisporol B using derivatives similar to the mentioned compound points to its utility in the synthesis of complex natural products (Takahashi et al., 1987).

  • Synthesis of Heterocyclic Compounds : The compound's structure lends itself to being a building block in the synthesis of various heterocyclic compounds, which are significant in pharmaceutical chemistry (Chen et al., 2007).

  • Weak Interaction Studies : Studies involving similar compounds have been conducted to understand weak interactions in polymorphs, which are important for drug design and crystal engineering (Tewari et al., 2011).

  • Polyamide Synthesis : Similar compounds have been used in the synthesis of polyamides containing theophylline and thymine, indicating applications in polymer chemistry (Hattori & Kinoshita, 1979).

  • Studies on Dioxides : Research on derivatives of alicyclic 1,2-dioximes, related to the compound, provides insights into the chemistry of dioxides, which can have various applications (Samsonov & Volodarskii, 1980).

  • Chemical Synthesis and Drug Development : Various studies have focused on the synthesis of related compounds and explored their potential in developing new drugs or chemical entities (Sheikhhosseini et al., 2011; Yavari & Fadakar, 2021; Samsonov & Volodarskii, 1980).

  • Antibacterial Activity : A study on derivatives of the compound showed antibacterial activity, which is crucial for discovering new antibiotics or antibacterial agents (Vinoth et al., 2021).

properties

IUPAC Name

3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxopurin-7-yl]propanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O2/c1-20-13-12(14(23)21(2)16(20)24)22(10-6-9-17)15(19-13)18-11-7-4-3-5-8-11/h11H,3-8,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTLYGWJLXZENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3CCCCC3)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile
Reactant of Route 2
Reactant of Route 2
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile
Reactant of Route 3
Reactant of Route 3
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile
Reactant of Route 4
Reactant of Route 4
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile
Reactant of Route 5
Reactant of Route 5
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile
Reactant of Route 6
Reactant of Route 6
3-[8-(cyclohexylamino)-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl]propanenitrile

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